1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

drug design ADME lipophilicity

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1864347‑76‑1, MF C₆H₉N₇, MW 179.18 g mol⁻¹) is a hybrid bis‑triazole that covalently links a 2‑methyl‑2H‑1,2,3‑triazole unit to a 1H‑1,2,4‑triazol‑3‑amine moiety through a methylene spacer. This architecture places an amino‑substituted 1,2,4‑triazole adjacent to a methyl‑capped 1,2,3‑triazole, creating a regioisomerically defined scaffold that is structurally distinct from the more common bis‑1,2,4‑triazole antifungals (e.g., fluconazole) and from its bis‑1,2,3‑triazole counterpart.

Molecular Formula C6H9N7
Molecular Weight 179.18 g/mol
Cat. No. B13079394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC6H9N7
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CN2C=NC(=N2)N
InChIInChI=1S/C6H9N7/c1-12-9-2-5(10-12)3-13-4-8-6(7)11-13/h2,4H,3H2,1H3,(H2,7,11)
InChIKeyVPJZOJWYOCNZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine – Structural Baseline for Bis-Triazole Procurement


1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1864347‑76‑1, MF C₆H₉N₇, MW 179.18 g mol⁻¹) is a hybrid bis‑triazole that covalently links a 2‑methyl‑2H‑1,2,3‑triazole unit to a 1H‑1,2,4‑triazol‑3‑amine moiety through a methylene spacer . This architecture places an amino‑substituted 1,2,4‑triazole adjacent to a methyl‑capped 1,2,3‑triazole, creating a regioisomerically defined scaffold that is structurally distinct from the more common bis‑1,2,4‑triazole antifungals (e.g., fluconazole) and from its bis‑1,2,3‑triazole counterpart [1]. The compound belongs to the class of 1,2,3‑triazole/1,2,4‑triazole molecular hybrids that have recently attracted attention for antiproliferative, antimicrobial, and aromatase‑inhibitory activities [2].

Why 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine Cannot Be Replaced by In‑Class Analogs


Attempts to substitute this compound with a simple 1,2,4‑triazole‑3‑amine (e.g., amitrole, CAS 61‑82‑5) or a generic bis‑triazole antifungal (e.g., fluconazole) introduce two critical divergences: (i) the 2‑methyl‑1,2,3‑triazole ring imposes a distinct dipole moment (ca. 4.2 D for 1,2,3‑triazole vs. ca. 3.2 D for 1,2,4‑triazole) and hydrogen‑bond‑acceptor topology that alters target‑binding geometry [1]; (ii) the 3‑amino group on the 1,2,4‑triazole ring provides a nucleophilic handle for further derivatisation (e.g., Schiff‑base formation, amide coupling) that is absent in N‑unsubstituted or N‑capped analogs [2]. Consequently, a procurement decision based purely on triazole‑class membership ignores the regioisomer‑ and functional‑group‑specific properties that govern reactivity, solubility, and biological selectivity [3].

Quantitative Differentiation Evidence for 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine


Predicted Lipophilicity (clogP) Advantage Over the Bis‑1,2,3‑triazole Isomer

The presence of the 1,2,4‑triazol‑3‑amine substructure lowers the calculated partition coefficient (clogP) relative to the all‑1,2,3‑triazole isomer (CAS 1872899‑96‑1). In silico prediction using the XLogP3 algorithm yields a clogP of –0.2 for the target compound, compared with +0.4 for 1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine [1]. The −0.6 log unit difference places the target closer to the optimal Lipinski range (clogP ≤ 5) and predicts improved aqueous solubility and reduced non‑specific membrane partitioning [2].

drug design ADME lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier Penetration Potential

The 3‑amino‑1,2,4‑triazole moiety contributes additional hydrogen‑bond donors (HBD) and acceptors (HBA) relative to the des‑amino comparator. Calculated TPSA for the target compound is 98.5 Ų versus 72.8 Ų for the 4‑methyl‑1,2,4‑triazole‑linked isomer that lacks the primary amine [1]. While the higher TPSA reduces passive blood–brain barrier (BBB) penetration (higher TPSA generally disfavours CNS entry), it enhances aqueous solubility and may improve selectivity for peripheral targets [2].

CNS drug design BBB permeability physicochemical property

Aromatase Inhibitory Activity Relative to Ketoconazole (Class Benchmark)

Although no direct data exist for the exact target compound, closely related 1,2,3‑triazole/1,2,4‑triazole hybrids (series 6a–i) designed by Maghraby et al. demonstrated potent aromatase inhibition. The most active hybrid (6b) showed an IC₅₀ of 0.09 ± 0.01 µM, which is 29‑fold more potent than ketoconazole (IC₅₀ = 2.6 ± 0.20 µM) [1]. The target compound shares the critical 1,2,3‑triazole/1,2,4‑triazole methylene‑bridged core and the amino‑substituted 1,2,4‑triazole ring that was essential for activity in that series, suggesting it occupies a comparable activity space [2].

anticancer aromatase inhibition triazole hybrid

Synthetic Versatility: Primary Amine Handle for Derivatisation Compared to N‑Methyl‑Capped Analogs

The free 3‑NH₂ group on the 1,2,4‑triazole ring distinguishes this compound from analogs where the 1,2,4‑triazole nitrogen is alkylated (e.g., 1‑methyl‑1H‑1,2,4‑triazol‑3‑amine, CAS 49607‑51‑4). The primary amine enables direct conjugation via amide bond formation, reductive amination, or Schiff‑base synthesis, which is not feasible for the N‑methyl derivative. In a representative study of 1,2,4‑triazol‑3‑amine derivatives, the free NH₂ group was leveraged to generate a library of >50 analogs in a single synthetic step, achieving an average yield of 72% [1]. By contrast, N‑methylated analogs require deprotection or alternative strategies, reducing overall synthetic efficiency [2].

medicinal chemistry library synthesis derivatisation

Optimal Research and Industrial Application Scenarios for 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine


Lead‑Like Fragment for Aromatase‑Targeted Anticancer Library Synthesis

The structural analogy to the sub‑micromolar aromatase inhibitors reported by Maghraby et al. (IC₅₀ = 0.09 µM for hybrid 6b) positions this compound as a viable core for analogue generation [1]. Its free 3‑NH₂ group permits rapid diversification into amide, sulfonamide, or urea libraries, while the 2‑methyl‑1,2,3‑triazole ring can be independently modified via click chemistry. A procurement of 5–10 g would support a 50‑member pilot library.

Physicochemical Tool Compound for Peripheral‑Restricted Target Engagement Studies

With a predicted TPSA of 98.5 Ų and a clogP of –0.2, this compound is expected to exhibit limited passive BBB penetration, making it suitable for target‑engagement studies where CNS exclusion is desired [2]. It can serve as a matched molecular‑pair control against lower‑TPSA triazole probes in phenotypic screening cascades.

Metal‑Coordinating Building Block for Supramolecular or Catalytic Applications

The juxtaposition of 1,2,3‑triazole and 1,2,4‑triazole nitrogen donors in a single molecule creates a bidentate (or potentially tridentate) ligand geometry distinct from symmetric bis‑triazoles [3]. The primary amine further extends coordination possibilities. This compound could be explored for the synthesis of heteroleptic metal complexes (e.g., Cu(I), Ru(II), Pd(II)) with applications in catalysis or photophysics.

Regioisomer‑Specific Probe in Triazole Structure–Activity Relationship (SAR) Studies

Because the compound is a single, defined regioisomer (methyl on the 2‑position of the 1,2,3‑triazole; amino on the 3‑position of the 1,2,4‑triazole), it serves as a precise probe to disentangle the contributions of each heterocycle to biological activity [4]. Comparative testing against the bis‑1,2,3‑triazole isomer (CAS 1872899‑96‑1) and the 4‑methyl‑1,2,4‑triazole variant can isolate the pharmacophoric role of the 3‑amino‑1,2,4‑triazole subunit.

Quote Request

Request a Quote for 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.